molecular formula C16H11N3O2S2 B15104741 N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide

Cat. No.: B15104741
M. Wt: 341.4 g/mol
InChI Key: GULUISFRHMAYPM-UHFFFAOYSA-N
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Description

This compound belongs to the thiazoloquinoline family, characterized by a fused thiazole and quinoline core. The Z-configuration at the imine bond (C=N) in the thiazole ring is critical for its planar geometry, which enhances π-conjugation and influences binding interactions in biological systems. The 5-methoxy group on the quinoline moiety and the thiophene-2-carboxamide substituent contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C16H11N3O2S2/c1-21-10-8-12-14(9-4-2-6-17-13(9)10)18-16(23-12)19-15(20)11-5-3-7-22-11/h2-8H,1H3,(H,18,19,20)

InChI Key

GULUISFRHMAYPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazoloquinoline core, followed by the introduction of the methoxy group and the thiophene carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid thiazoloquinoline-thiophene architecture. Below is a detailed comparison with structurally related derivatives:

Key Observations :

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy) on aromatic rings enhance solubility and modulate electronic interactions. For example, 5-methoxy substitution in thiazoloquinolines improves binding to DNA topoisomerases .

Synthetic Challenges: Cyclization steps for thiazoloquinolines require precise control to avoid N/O-alkylation mixtures (common in quinolin-2(1H)-one derivatives) . Cs₂CO₃ outperforms NaH as a base in related syntheses, yielding 8–17% higher efficiency .

Biological Performance: Thiazoloquinoline-thiophene hybrids show superior anticancer activity compared to simpler thiazoles or quinolines alone. For instance, compound 7b (IC₅₀ = 1.61 μg/mL) outperforms non-hybrid analogs .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Planarity and Conjugation : The Z-configuration and fused rings in the target compound enhance planarity, facilitating intercalation with DNA or enzyme active sites .
  • Role of Methoxy Groups: The 5-OCH₃ group stabilizes the quinoline core via resonance effects, reducing metabolic degradation .
  • Thiophene vs. Thiazole Moieties : Thiophene’s sulfur atom contributes to hydrogen-bonding interactions, while thiazole’s nitrogen enables coordination with metal ions in metalloenzymes .

Biological Activity

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]thiophene-2-carboxamide is a complex organic compound belonging to the thiazole derivatives class. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O2SC_{17}H_{14}N_4O_2S with a molecular weight of approximately 358.39 g/mol. The structure features a thiazole ring fused with a quinoline moiety, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been shown to inhibit microbial growth through mechanisms involving the disruption of metabolic pathways essential for cell viability. The thiazole moiety is particularly important in interacting with biological targets such as enzymes involved in cell proliferation and survival .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound demonstrates the ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have evaluated its effects on different cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cells. Notably, at concentrations of 10 µM to 25 µM, it significantly reduced cell viability in these models .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes that regulate metabolic pathways crucial for both microbial growth and cancer cell proliferation. This inhibition leads to reduced viability of target cells and enhanced apoptosis rates in cancer models .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals insights into their biological activities.

Compound Name Structure Unique Features
4-(Propan-2-yloxy)benzamideStructureExhibits similar biological activities but with different substituents
2-Amino-4-thiazoleStructureKnown for broad-spectrum antimicrobial activity
N-(5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamideStructureFocused on anticancer properties but less complex than the target compound

These comparisons highlight how specific functional groups in this compound contribute to its enhanced biological activities .

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Anticancer Activity Study : A study assessed the effect of this compound on MDA-MB-231 cells. The results indicated a significant decrease in cell viability at concentrations above 15 µM after 72 hours of exposure .
  • Antimicrobial Efficacy : Another study reported that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

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